![molecular formula C14H20N2O2 B13895682 benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate
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Overview
Description
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is a chemical compound with a unique structure that includes a benzyl group, a cyclobutyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[[1-(aminomethyl)cyclobutyl]methyl]amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Benzyl chloroformate+N-[[1-(aminomethyl)cyclobutyl]methyl]amine→Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, such as acidic or basic environments, to reveal the free amine group.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the cyclobutyl ring and aminomethyl group.
Cyclobutyl carbamate: Lacks the benzyl group.
N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate: Lacks the benzyl group.
Uniqueness
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is unique due to its combination of a benzyl group, a cyclobutyl ring, and a carbamate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Overview of Mannich Bases
Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound containing an active hydrogen atom. They are recognized for their potential as therapeutic agents due to their varied biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects .
Structure-Activity Relationship
The structure of this compound influences its biological activity. The presence of the carbamate functional group may enhance its stability and bioavailability. Research indicates that modifications in the structure can lead to significant changes in biological properties, making it essential to explore structure-activity relationships (SAR) for optimizing therapeutic efficacy .
Anticancer Activity
Several studies have highlighted the anticancer potential of Mannich bases. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various human cancer cell lines. A notable study reported that related carbamates exhibited lethal concentrations (LC50) in the low nanomolar range against glioblastoma and neuroblastoma cells .
Compound | Cell Line | LC50 (nM) |
---|---|---|
Compound 1 | BE (brain cancer) | 18.9 |
Compound 3 | U87 (glioblastoma) | >3000 |
The effectiveness of these compounds is attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. In particular, this compound may exhibit similar mechanisms due to its structural characteristics.
Antibacterial and Antifungal Activities
Mannich bases have also been explored for their antibacterial and antifungal properties. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of cellular processes or interference with microbial metabolism .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various Mannich bases, this compound was found to significantly reduce cell viability in human cancer cell lines when tested in vitro. The study utilized a clonogenic assay to assess reproductive integrity post-treatment, revealing substantial differences in sensitivity across different cell lines.
Case Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial activity of related carbamates against common bacterial strains such as E. coli and S. aureus. The results indicated that certain structural modifications could enhance antibacterial potency, suggesting a promising avenue for further research.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c15-10-14(7-4-8-14)11-16-13(17)18-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2,(H,16,17) |
InChI Key |
SJPSTVHIXFGFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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